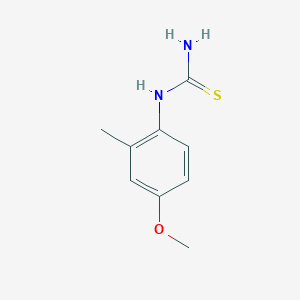
2,2-diethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound is a derivative where two ethyl groups are attached to the second carbon of the piperazine ring
Mécanisme D'action
Target of Action
2,2-Diethylpiperazine is a derivative of piperazine, a class of organic compounds that contain a six-membered ring with two opposing nitrogen atoms . Piperazine and its derivatives are known to have a wide range of biological and pharmaceutical activities . .
Mode of Action
Piperazine, a related compound, is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm
Biochemical Pathways
Piperazine and its derivatives are known to have a broad impact on various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Related compounds like piperazine are known to cause paralysis in parasites, allowing the host body to easily remove or expel the invading organism .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethylpiperazine typically involves the cyclization of appropriate diamine precursors. One common method is the reaction of ethylenediamine with ethyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the piperazine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts, such as zeolites or superacids, can enhance the efficiency of the cyclization process. Purification is often carried out by distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diethylpiperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines with ethyl groups.
Substitution: Various substituted piperazines depending on the reagents used.
Applications De Recherche Scientifique
2,2-Diethylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and as a corrosion inhibitor in various industrial processes.
Comparaison Avec Des Composés Similaires
2,2-Dimethylpiperazine: Similar structure but with methyl groups instead of ethyl groups.
2,5-Diketopiperazine: Contains two amide linkages and is used in peptide synthesis.
1,4-Diazepane: Another six-membered ring with two nitrogen atoms but with different substitution patterns.
Uniqueness: 2,2-Diethylpiperazine is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. Compared to its dimethyl counterpart, the ethyl groups may provide different steric and electronic effects, leading to distinct properties and applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,2-diethylpiperazine can be achieved through a two-step process involving the reaction of diethylamine with 1,2-dichloroethane followed by cyclization with ammonia.", "Starting Materials": [ "Diethylamine", "1,2-dichloroethane", "Ammonia" ], "Reaction": [ "Step 1: Diethylamine is reacted with 1,2-dichloroethane in the presence of a base such as sodium hydroxide to form 2,2-diethyl-1,3-dichloropropane.", "Step 2: 2,2-diethyl-1,3-dichloropropane is then cyclized with ammonia in the presence of a catalyst such as Raney nickel to form 2,2-diethylpiperazine." ] } | |
Numéro CAS |
153627-84-0 |
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



